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CAS No.: 60207-19-4

Cat. No.: B1603187

. J

Executive Summary & Molecular Identity[1]

4-Chloro-2-methoxyacetophenone is a disubstituted aromatic ketone widely utilized as an
intermediate in the synthesis of chalcones, heterocycles, and pharmaceutical APIs (Active
Pharmaceutical Ingredients).[1] Its solubility behavior is governed by the interplay between the
lipophilic chlorophenyl core and the polar, hydrogen-bond-accepting acetyl and methoxy
functionalities.[1]

While specific solubility curves for this isomer are often proprietary, this guide synthesizes data
from structural analogs (e.qg., 4'-fluoro-2'-methoxyacetophenone) and thermodynamic principles
to provide a definitive operational framework.[1]

Chemical Identity
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Property Detail
IUPAC Name 1-(4-chloro-2-methoxyphenyl)ethanone
Aromatic ring substituted with Acetyl (C1),
Structure )
Methoxy (C2), Chlorine (C4)
Molecular Formula CoHsCIO2
Molecular Weight 184.62 g/mol

_ Low-melting solid or viscous liquid (MP est. 45—
Physical State
60°C based on fluoro-analogs)

Predicted LogP ~2.4 — 2.8 (Lipophilic)

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this molecule, one must understand the competing
electronic effects on the benzene ring.

Functional Group Analysis[1]

o Acetyl Group (-COCHs): Acts as a hydrogen bond acceptor (dipole-dipole interactions).[1]
This promotes solubility in polar aprotic solvents like Acetone and DMSO.[1]

o Methoxy Group (-OCHs): An ortho-substituent that introduces steric bulk and electron
donation.[1] It slightly increases polarity but disrupts crystal packing compared to the para-
isomer, often lowering the melting point and enhancing solubility in alcohols.[1]

o Chlorine Atom (-CI): A lipophilic, electron-withdrawing group at the para-position.[1] This
dominates the molecule's interaction with non-polar solvents, reducing water solubility to
negligible levels (<100 mg/L).[1]

Thermodynamic Prediction (Hansen Solubility
Parameters)

Using Group Contribution Methods, we can estimate the interaction radius (

) with common solvents.
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 (Dispersion): High (due to CI-Phenyl ring).[1]
» (Polarity): Moderate (Ketone/Ether dipoles).[1]

e (H-Bonding): Low (No H-bond donors).[1]

Implication: The molecule follows "Like Dissolves Like" but favors Polar Aprotic solvents over

Protics due to the lack of donor groups.

Solubility Landscape & Solvent Selection[1][7]

The following data categorizes solvents by their thermodynamic compatibility with 4-Chloro-2-

methoxyacetophenone.

Solubility Tier List (at 25°C)

Representative

Solvent Class Solubility Rating Operational Use
Solvents
) Reaction medium
) Dichloromethane Excellent (>500 ]
Chlorinated (Friedel-Crafts),
(DCM), Chloroform mg/mL)

Extraction.[1]

) Acetone, Ethyl ]
Polar Aprotic High (>300 mg/mL)
Acetate, THF, DMSO

Synthesis, Stock
solutions for bio-

assays.[1]

Crystallization (High

) Methanol, Ethanol, Moderate (50-150 N
Polar Protic solubility at reflux, low
Isopropanol mg/mL)
at RT).[1]
) Reaction solvent (high
Aromatic Toluene, Benzene Good (>200 mg/mL) N ]
boiling point).[1]
) ) Hexane, Heptane, Anti-solvent for
Aliphatic Poor (<10 mg/mL) o
Pentane precipitation.[1]
Insoluble (<0.1 Washing aqueous
Aqueous Water, PBS Buffer

mg/mL)

byproducts.[1]

Visualization: Solvent Interaction Mechanism
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The following diagram illustrates the molecular interactions driving these solubility profiles.

Dispersion Forces Primary Driver DCM / Toluene
(Cl-Phenyl Ring) (High Solubility)

. o Dipole-Dipole Primary Driver Acetone / EtOAc
4-Chloro-2-methoxyacetophenone (Acetyl/Methoxy) (High Solubility)
H-Bond Acceptance | __ Weak Interaction p-| Ethanol / MeOH

Carbonyl Oxygen . . Temp Dependent,

¢ Y1 Oxygen) Insufficient Energy (Temp Dep )

Water

(Insoluble)

Click to download full resolution via product page

Caption: Mechanistic breakdown of solvent interactions.[1] Dispersion forces favor chlorinated
solvents; Dipole interactions favor aprotic solvents.[1]

Experimental Protocol: Quantitative Solubility
Determination

Since batch-to-batch polymorphic variations can alter solubility, researchers should validate
exact values using this self-validating "Shake-Flask" protocol.

Method: Gravimetric Analysis (Standard)

Objective: Determine saturation concentration (

) in organic solvents.

e Preparation:
o Add excess 4-Chloro-2-methoxyacetophenone solid (approx. 500 mg) to a 4 mL glass vial.

o Add 2.0 mL of the target solvent (e.g., Methanol).[1]
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o Critical Step: Ensure undissolved solid remains visible.[1] If it dissolves completely, add
more solid until saturation is visually confirmed.[1]

o Equilibration:
o Seal vial with a PTFE-lined cap to prevent evaporation.[1]

o Agitate at 25°C (+0.5°C) for 24 hours using a orbital shaker or magnetic stir bar (low
speed to avoid grinding).

e Filtration:
o Allow the suspension to settle for 1 hour.

o Filter the supernatant through a 0.45 um PTFE syringe filter (pre-saturated with solvent)
into a pre-weighed vial (

¢ Quantification:
o Pipette exactly 1.0 mL of filtrate into the pre-weighed vial.
o Evaporate solvent under a stream of Nitrogen (
) or in a vacuum oven at 40°C.
o Weigh the dried residue (
)[1]

o Calculation:

Validation Check (Self-Correction)

o Mass Balance: If the residue looks oily or "gummy" (common for this molecule due to low
MP), dry for an additional 4 hours and re-weigh to ensure all solvent is removed.
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e Purity Check: Dissolve a small amount of the residue in HPLC mobile phase and run a purity
check. If purity <98%, the solubility value may be inflated by impurities.

Strategic Application: Solvent Decision Matrix

Selecting the correct solvent is critical for process optimization. Use the logic flow below to
determine the best solvent system for your specific objective.

Objective: Use of
4-Chloro-2-methoxyacetophenone

Chemical Synthesis Purification
(e.g., Friedel-Crafts, Reduction) (Recrystallization)

Non-Polar Reagents?

Nucleophilic Attack? Single Solvent System Binary Solvent System

Use DCM or DCE Use THF or Dioxane Ethanol/Isopropanol
(High Sol + Inert) (Stabilizes Intermediates) (Heat to 60°C -> Cool to 0°C)

Dissolve in DCM ->

Slowly add Hexane

Click to download full resolution via product page

Caption: Decision matrix for solvent selection. Ethanol is preferred for thermal recrystallization;
DCM/Hexane is preferred for anti-solvent precipitation.[1]

Crystallization Strategy

Due to the low melting point of 4-Chloro-2-methoxyacetophenone, "oiling out” (phase
separation into a liquid oil rather than crystals) is a common risk during purification.[1]

e Recommended System: Ethanol:Water (9:1).[1]
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e Protocol: Dissolve the crude solid in minimal boiling Ethanol. Add Water dropwise until slight
turbidity appears.[1] Re-heat to clear, then cool slowly to room temperature with slow stirring.

» Troubleshooting: If oiling occurs, seed the mixture with a pure crystal of the target compound
or scratch the glass surface.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Strategic Solubility Profiling: 4-Chloro-2-
methoxyacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1603187#4-chloro-2-methoxyacetophenone-
solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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